N-(4-acetylphenyl)-2-[(4-tert-butylphenyl)sulfonylamino]acetamide
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Overview
Description
This compound is an amide, which is a type of organic compound that includes a carbonyl group (C=O) attached to a nitrogen atom. The presence of the acetyl group (CH3CO-) and the tert-butylphenyl group suggests that this compound could have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the amide functional group, along with the acetyl and tert-butylphenyl groups. These groups could potentially engage in various types of intermolecular interactions, including hydrogen bonding and pi-stacking .Chemical Reactions Analysis
Amides, in general, can participate in a variety of chemical reactions. They can be hydrolyzed to form carboxylic acids and amines, and they can also participate in condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the amide group could result in the formation of hydrogen bonds, which could affect its solubility and boiling point .Scientific Research Applications
- Application : Researchers have developed a straightforward method to introduce the tert-butoxycarbonyl (t-Boc) group directly into organic compounds using flow microreactor systems . This process is more efficient, versatile, and sustainable compared to traditional batch methods. The compound you mentioned, N-(4-acetylphenyl)-2-(4-(tert-butyl)phenylsulfonamido)acetamide, could potentially be used in this context.
- Application : Researchers have highlighted the distinctive reactivity of the crowded tert-butyl group in various contexts. This includes its relevance in chemical transformations, natural products, and biosynthetic pathways . The compound you mentioned may exhibit interesting behavior due to its tert-butyl moiety.
Tertiary Butyl Ester Synthesis
Crowded Tert-Butyl Group Reactivity
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-(4-acetylphenyl)-2-[(4-tert-butylphenyl)sulfonylamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-14(23)15-5-9-17(10-6-15)22-19(24)13-21-27(25,26)18-11-7-16(8-12-18)20(2,3)4/h5-12,21H,13H2,1-4H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTWPUIFPMYLBJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CNS(=O)(=O)C2=CC=C(C=C2)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-2-[(4-tert-butylphenyl)sulfonylamino]acetamide |
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